

# In-Depth Technical Guide: 5-Bromo-2-(4-chlorophenoxy)pyrimidine

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## Compound of Interest

Compound Name:	5-Bromo-2-(4-chlorophenoxy)pyrimidine
Cat. No.:	B1335419

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromo-2-(4-chlorophenoxy)pyrimidine** is a halogenated pyrimidine derivative recognized for its role as a key intermediate in organic synthesis. Its bifunctional nature, featuring both a brominated pyrimidine core and a chlorophenoxy moiety, makes it a valuable building block in the construction of more complex molecules, particularly in the field of medicinal chemistry. The strategic placement of the halogen atoms and the phenoxy group allows for selective functionalization, providing a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its applications as a precursor in pharmaceutical research.

## Chemical Identity and Properties

CAS Number: 887430-82-2

Chemical Structure:

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This molecule consists of a pyrimidine ring brominated at the 5-position. A 4-chlorophenoxy group is attached to the 2-position of the pyrimidine ring via an ether linkage.

## Physicochemical Data

The quantitative properties of **5-Bromo-2-(4-chlorophenoxy)pyrimidine** are summarized in the table below, providing essential data for experimental design and characterization.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrClN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	285.52 g/mol	<a href="#">[1]</a>
Exact Mass	283.9350 g/mol	<a href="#">[1]</a>
Boiling Point	398.6 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.635 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	194.9 °C	<a href="#">[1]</a>
Refractive Index	1.621	<a href="#">[1]</a>
XLogP3	3.7	<a href="#">[1]</a>

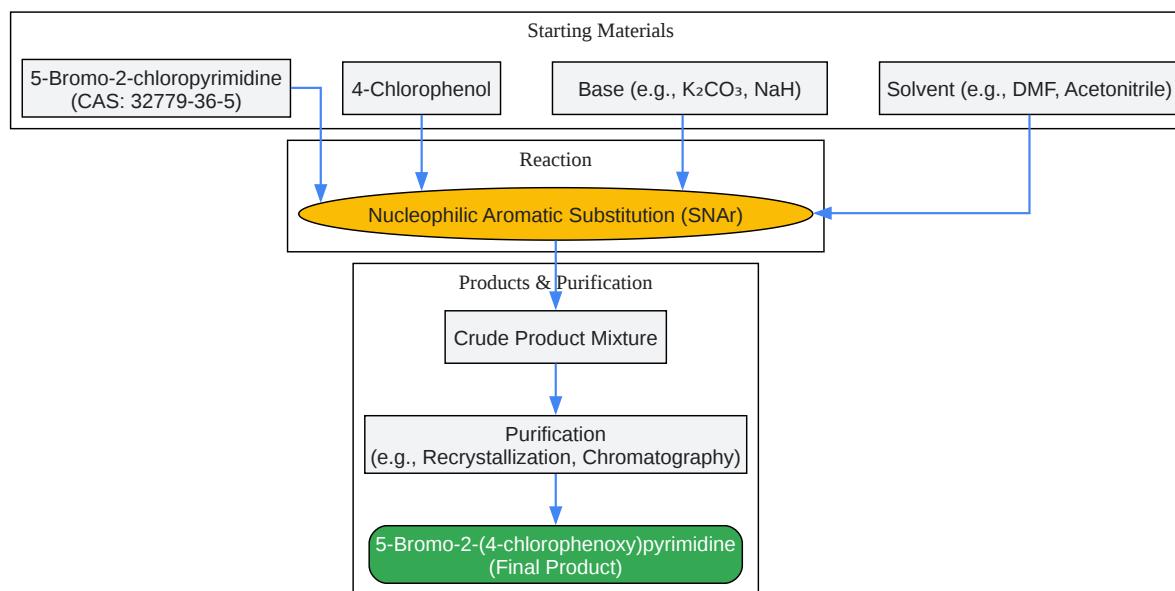
## Synthesis and Experimental Protocols

The primary synthetic route to **5-Bromo-2-(4-chlorophenoxy)pyrimidine** involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically uses the more reactive precursor, 5-bromo-2-chloropyrimidine, and couples it with 4-chlorophenol in the

presence of a base. The chlorine atom at the C2 position of the pyrimidine ring is a good leaving group, readily displaced by the phenoxide nucleophile.

## General Synthesis Workflow

The logical workflow for the synthesis is outlined below. It begins with commercially available starting materials and proceeds through a one-step nucleophilic substitution to yield the final product.



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Caption: Synthetic workflow for **5-Bromo-2-(4-chlorophenoxy)pyrimidine**.

# Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative procedure for the synthesis of **5-Bromo-2-(4-chlorophenoxy)pyrimidine**.

## Materials:

- 5-Bromo-2-chloropyrimidine (1.0 eq)
- 4-Chlorophenol (1.1 eq)
- Potassium Carbonate ( $K_2CO_3$ ) (1.5 eq)
- N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
- Ethyl acetate
- Brine solution
- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )

## Procedure:

- To a solution of 4-chlorophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the resulting suspension at room temperature for 20-30 minutes to form the potassium 4-chlorophenoxy salt.
- Add 5-bromo-2-chloropyrimidine (1.0 eq) to the reaction mixture.
- Heat the mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.

- Extract the aqueous mixture three times with ethyl acetate.
- Combine the organic layers and wash sequentially with water and then brine solution to remove residual DMF and inorganic salts.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure **5-Bromo-2-(4-chlorophenoxy)pyrimidine**.

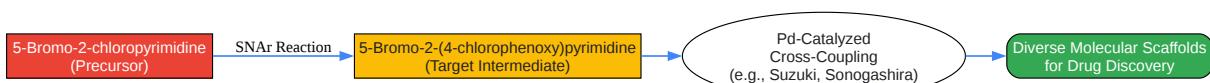
## Applications in Drug Discovery and Development

While **5-Bromo-2-(4-chlorophenoxy)pyrimidine** is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial intermediate in the synthesis of more complex molecules. The pyrimidine scaffold is a common feature in a wide array of biologically active compounds, including kinase inhibitors and receptor antagonists.

The distinct reactivity of the C-Br bond versus the C-O and C-Cl bonds on the aromatic rings makes this compound a versatile platform for further modification. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl, alkyl, or amine substituents, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

## Logical Pathway for Drug Intermediate Utilization

The diagram below illustrates the logical progression from a simple precursor to the target intermediate, and its subsequent use in creating diverse molecular scaffolds for drug development.



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Caption: Role of the title compound as a key intermediate in synthesis.

## Safety and Handling

Researchers should handle **5-Bromo-2-(4-chlorophenoxy)pyrimidine** in a well-ventilated area or a chemical fume hood.<sup>[1]</sup> Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.<sup>[1]</sup> Avoid inhalation of dust and contact with skin and eyes.<sup>[1]</sup> For storage, the compound should be kept in a tightly sealed container in a cool, dry place away from incompatible materials.<sup>[1]</sup>

## Conclusion

**5-Bromo-2-(4-chlorophenoxy)pyrimidine** is a synthetically important intermediate with well-defined physicochemical properties. Its preparation via nucleophilic aromatic substitution is a robust and scalable process. The true value of this compound lies in its utility as a versatile building block for medicinal chemists, enabling the synthesis of diverse and complex molecules for drug discovery pipelines. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

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## References

- 1. [nbinno.com](http://nbinno.com) [nbinno.com]
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